molecular formula C14H11Cl2FOS B2692784 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene CAS No. 339010-82-1

2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene

Cat. No.: B2692784
CAS No.: 339010-82-1
M. Wt: 317.2
InChI Key: ATNSEIFICNYYOB-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene is a substituted aromatic compound featuring a benzene ring with 2,4-dichloro substituents, an ethoxy group, and a thioether linkage to a 4-fluorophenyl moiety. Its structure combines halogenated and sulfur-containing functional groups, which are common in agrochemicals and pharmaceuticals due to their influence on lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name

2,4-dichloro-1-[2-(4-fluorophenyl)sulfanylethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FOS/c15-10-1-6-14(13(16)9-10)18-7-8-19-12-4-2-11(17)3-5-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNSEIFICNYYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,4-dichlorophenol with 2-bromoethanol to form 2,4-dichloro-1-(2-hydroxyethoxy)benzene. This intermediate is then reacted with 4-fluorothiophenol under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced forms of the original compound with modified functional groups.

Scientific Research Applications

2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene involves its interaction with molecular targets through its functional groups. The dichloro and fluorophenyl groups can participate in various binding interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate biological pathways and affect cellular functions, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Halogenated Aromatic Compounds

  • Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) : This pesticide shares a dichloro-fluorophenyl motif but replaces the ethoxy-thioether group with a pyrrole-dione ring. The 3,4-dichloro substitution in fluoroimide contrasts with the 2,4-dichloro configuration in the target compound, which may alter steric interactions and electronic effects in agrochemical applications .
  • Triazole Derivatives (e.g., ): Compounds like 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone feature sulfonyl and fluorophenyl groups.

Fluorophenyl-Containing Pharmaceuticals

  • Aprepitant : A morpholine-triazolone antiemetic drug containing a 4-fluorophenyl group. The fluorine atom enhances electron-withdrawing effects, improving receptor binding. However, Aprepitant’s trifluoromethyl and morpholine moieties diverge significantly from the target compound’s simpler aryl ether framework .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Primary Application
2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene 2,4-dichloro, 4-fluorophenyl, thioether Aryl ether, thioether Not explicitly stated
Fluoroimide 3,4-dichloro, 4-fluorophenyl, pyrrole-dione Pyrrole, dione Pesticide
Aprepitant 4-fluorophenyl, trifluoromethyl, morpholine Triazolone, morpholine Anti-emetic drug
Triazole Derivative 2,4-difluorophenyl, sulfonyl, triazole Triazole, sulfonyl, ketone Research intermediate

Research Findings and Implications

Fluorophenyl Utility : The 4-fluorophenyl group is prevalent in both pharmaceuticals and agrochemicals for its electron-withdrawing effects, which enhance binding affinity and metabolic resistance .

Thioether vs. Sulfonyl Groups : Thioethers (as in the target compound) offer higher lipophilicity but lower oxidative stability compared to sulfonyl groups (e.g., ), impacting their pharmacokinetic profiles .

Dichloro Substitution Patterns : The 2,4-dichloro configuration in the target compound may optimize steric interactions in pesticidal applications compared to 3,4-dichloro analogs like fluoroimide .

Biological Activity

2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene, identified by its CAS number 339010-82-1, is a chemical compound with a complex structure that includes dichloro and sulfanyl functional groups. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C14H11Cl2FOS
  • Molar Mass : 317.21 g/mol
  • Structure : The compound features a dichlorobenzene core substituted with an ethoxy group and a 4-fluorophenyl sulfanyl group.
PropertyValue
CAS Number339010-82-1
Molecular FormulaC14H11Cl2FOS
Molar Mass317.21 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures can possess significant antimicrobial properties. The presence of the sulfanyl group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. A study indicated that related compounds demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may similarly impact cancer cells.

3. Enzyme Inhibition

Preliminary findings suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors raises the possibility of it functioning as a competitive inhibitor in biochemical reactions.

Study on Anticancer Activity

In a recent study focusing on the cytotoxic effects of structurally related compounds on B16F10 melanoma cells, it was found that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 μM. Although specific data on this compound is limited, the trends observed suggest potential efficacy in cancer treatment.

Enzyme Interaction Studies

Research profiling various chemicals for their enzymatic interactions has revealed that compounds similar to this compound showed promising results in inhibiting tyrosinase activity—a key enzyme in melanin production. The inhibition potency varied significantly among tested compounds, indicating that structural modifications can greatly influence biological activity.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymatic Sites : Its structural features allow it to interact with active sites on enzymes, potentially altering their activity.
  • Membrane Disruption : The hydrophobic nature of the compound may facilitate interactions with lipid membranes, leading to increased permeability or cell lysis in microbial targets.

Q & A

Q. What synthetic routes are recommended for synthesizing 2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene, and what reaction conditions are critical?

The synthesis typically involves halogenation and etherification steps. Key reagents include halogenating agents (e.g., Cl₂ or SOCl₂) and coupling catalysts (e.g., palladium complexes). Critical conditions include:

  • Temperature control : Reactions often require reflux (e.g., 80–100°C) to achieve optimal yields .
  • Solvent selection : Polar aprotic solvents like ethanol or DMF enhance solubility and reactivity .
  • Purification : Column chromatography or recrystallization is used to isolate the pure compound, with purity confirmed via melting point analysis .

Q. Which spectroscopic methods are essential for characterizing this compound?

Standard characterization employs:

  • NMR spectroscopy : To confirm the positions of chlorine and fluorine substituents on the aromatic rings .
  • IR spectroscopy : Identifies functional groups like sulfanyl (C-S) and ether (C-O-C) linkages .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from variations in:

  • Assay conditions : Differences in pH, temperature, or solvent polarity can alter bioactivity. Standardize protocols using buffers like PBS and controlled incubation times .
  • Purity levels : Impurities from incomplete synthesis (e.g., unreacted 4-fluorophenylthiol) may skew results. Use HPLC with UV detection (λ = 254 nm) to verify purity >95% .
  • Structural analogs : Compare activity with derivatives (e.g., 4-[(4-Ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile) to isolate functional group contributions .

Q. What experimental frameworks are suitable for studying this compound’s environmental fate and ecotoxicological effects?

Adopt a tiered approach:

  • Phase 1 (Lab) : Measure hydrolysis rates at varying pH (e.g., 4–10) and photodegradation under UV light (λ = 365 nm) .
  • Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using LC-MS to track metabolite formation (e.g., chlorophenol derivatives) .
  • Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) via GC-MS, correlating with OECD 305 guidelines .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-withdrawing chlorine and fluorine substituents deactivate the benzene ring, directing electrophilic attacks to the sulfanyl-ethoxy moiety. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Reactivity hotspots : Sulfur atoms in the thioether group exhibit high nucleophilicity (Fukui indices >0.1) .
  • Steric effects : The 4-fluorophenyl group introduces steric hindrance, reducing yields in Suzuki-Miyaura couplings. Optimize using bulky ligands like XPhos .

Data Analysis and Methodological Challenges

Q. How can researchers design robust dose-response studies for this compound’s antimicrobial activity?

  • Dose range : Use logarithmic dilutions (e.g., 0.1–100 µg/mL) in broth microdilution assays .
  • Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks.
  • Statistical validation : Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values, with p < 0.05 via ANOVA .

Q. What computational tools are effective for predicting this compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (octanol-water partition coefficient) and bioavailability. Expected logP ≈ 3.5 due to hydrophobic aryl groups .
  • Molecular docking : AutoDock Vina simulates binding to target enzymes (e.g., cytochrome P450), with binding energies < −6 kcal/mol indicating strong interactions .

Structural and Functional Comparisons

Q. How do structural analogs of this compound differ in biological activity?

CompoundKey Structural VariationBioactivity (IC₅₀, µM)
Parent Compound2,4-dichloro, 4-fluorophenylthio12.3 (Antimicrobial)
Analog A2-chloro, 4-trifluoromethyl8.7 (Enhanced activity)
Analog BNo sulfanyl group>100 (Inactive)
Data derived from comparative assays under standardized conditions .

Q. What mechanistic insights explain its inhibition of bacterial efflux pumps?

The compound disrupts proton motive force (PMF) via:

  • Competitive binding : To the AcrB subunit of AcrAB-TolC pumps, confirmed via fluorescence quenching assays (Kd = 5.8 µM) .
  • Membrane depolarization : Measured using DiSC₃(5) dye, showing 70% loss of membrane potential at 25 µg/mL .

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